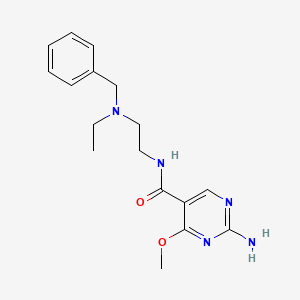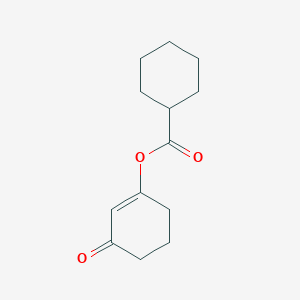
4-Amino-3-((4-((4-((2-amino-4-hydroxyphenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-5-hydroxy-6-(phenylazo)-2,7-naphthalenedisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-((4-((4-((2-amino-4-hydroxyphenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-5-hydroxy-6-(phenylazo)-2,7-naphthalenedisulfonic acid is a complex organic compound known for its vibrant color properties. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their stability and wide range of colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-((4-((4-((2-amino-4-hydroxyphenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-5-hydroxy-6-(phenylazo)-2,7-naphthalenedisulfonic acid typically involves multiple steps, starting with the diazotization of aromatic amines. The process includes:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reactions: The diazonium salts are then coupled with other aromatic compounds to form azo compounds.
Sulfonation: Introduction of sulfonic acid groups to increase water solubility and enhance dye properties.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch Processing: Reactants are added in a specific sequence, and the reaction is monitored for temperature, pH, and other parameters.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-((4-((4-((2-amino-4-hydroxyphenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-5-hydroxy-6-(phenylazo)-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of azo groups can lead to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-Amino-3-((4-((4-((2-amino-4-hydroxyphenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-5-hydroxy-6-(phenylazo)-2,7-naphthalenedisulfonic acid has several applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, printing, and cosmetics.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets and pathways involved include:
Electron Transfer: The azo groups can participate in electron transfer reactions, affecting cellular redox states.
Binding to Proteins: The compound can bind to proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Direct Blue 1: Employed in textile dyeing.
Uniqueness
4-Amino-3-((4-((4-((2-amino-4-hydroxyphenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-5-hydroxy-6-(phenylazo)-2,7-naphthalenedisulfonic acid is unique due to its complex structure, which provides a wide range of colors and high stability. Its multiple azo groups and sulfonic acid functionalities make it highly soluble in water and suitable for various applications.
Propriétés
Numéro CAS |
72066-88-7 |
|---|---|
Formule moléculaire |
C34H27N9O11S3 |
Poids moléculaire |
833.8 g/mol |
Nom IUPAC |
4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H27N9O11S3/c35-24-17-23(44)11-13-25(24)41-38-21-8-6-19(7-9-21)37-26-12-10-22(16-27(26)55(46,47)48)40-42-32-28(56(49,50)51)14-18-15-29(57(52,53)54)33(34(45)30(18)31(32)36)43-39-20-4-2-1-3-5-20/h1-17,37,44-45H,35-36H2,(H,46,47,48)(H,49,50,51)(H,52,53,54) |
Clé InChI |
YNERWMOTPGGJNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)O)N)S(=O)(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


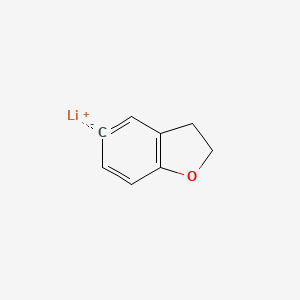
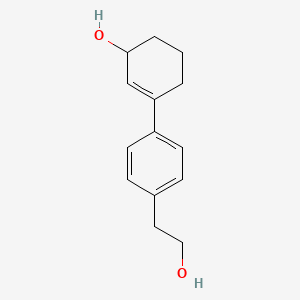
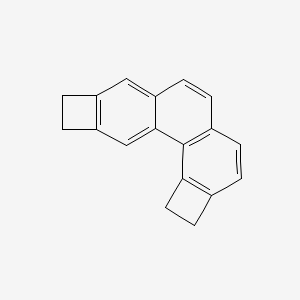
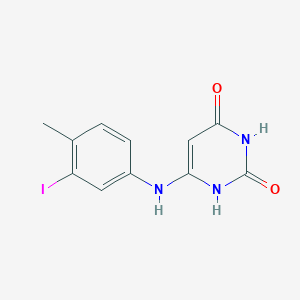

silane](/img/structure/B14469852.png)
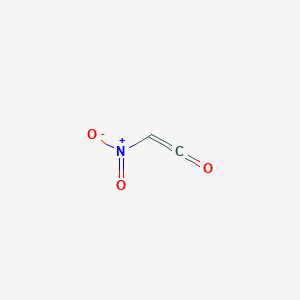
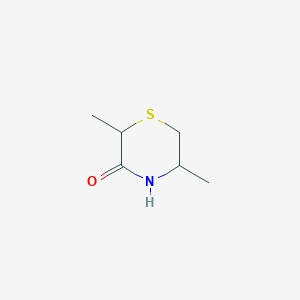
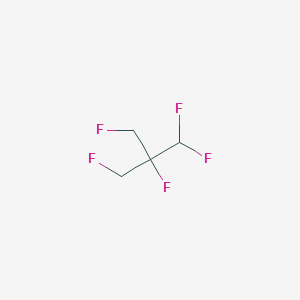

![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)

